molecular formula C25H28O6 B12100222 3'-Dimethylallylkievitone

3'-Dimethylallylkievitone

Cat. No.: B12100222
M. Wt: 424.5 g/mol
InChI Key: FSHPJPOJLGCQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Dimethylallylkievitone involves the prenylation of isoflavonoids. Prenylation is a chemical reaction that introduces a prenyl group (3,3-dimethylallyl) into a molecule. This process can be achieved through electrophilic or nucleophilic prenylation, prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods .

Industrial Production Methods: Currently, 3’-Dimethylallylkievitone is not produced on an industrial scale. It is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: 3’-Dimethylallylkievitone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Dimethylallylkievitone may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

3’-Dimethylallylkievitone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study prenylation reactions and the synthesis of prenylated flavonoids.

    Biology: It is used to investigate its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating diseases like diabetes and cancer.

    Industry: It is used in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 3’-Dimethylallylkievitone involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby reducing inflammation and oxidative damage .

Comparison with Similar Compounds

    Gancaonin E: Another prenylated isoflavonoid with similar biological activities.

    Aurantiamide: A compound with anti-inflammatory and antimicrobial properties.

    Curcumin: A well-known natural product with antioxidant and anti-inflammatory activities.

Uniqueness: 3’-Dimethylallylkievitone is unique due to its specific prenylation pattern, which contributes to its distinct biological activities. Its dual prenylation at the 8 and 3’ positions of the isoflavanone structure differentiates it from other similar compounds .

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)29)18-12-31-25-17(8-6-14(3)4)20(27)11-21(28)22(25)24(18)30/h5-6,9-11,18,26-29H,7-8,12H2,1-4H3

InChI Key

FSHPJPOJLGCQOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C

Origin of Product

United States

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